molecular formula C16H19BrN2O3 B12180895 2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-furylmethyl)acetamide

2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-furylmethyl)acetamide

Katalognummer: B12180895
Molekulargewicht: 367.24 g/mol
InChI-Schlüssel: DTICZAAXWCWMEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-furylmethyl)acetamide is a complex organic compound that features a brominated aromatic ring, a methoxy group, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-furylmethyl)acetamide typically involves multiple steps. One common route starts with the bromination of 4-methoxyphenyl ethylamine to introduce the bromine atom at the 3-position of the aromatic ring. This is followed by the coupling of the brominated intermediate with 2-furylmethylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of de-brominated analogs.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-furylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The brominated aromatic ring and the furan ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-thienylmethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-{[(3-chloro-4-methoxyphenyl)ethyl]amino}-N-(2-furylmethyl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

    2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-pyridylmethyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-furylmethyl)acetamide lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both a brominated aromatic ring and a furan ring allows for diverse interactions and applications that may not be possible with other similar compounds.

Eigenschaften

Molekularformel

C16H19BrN2O3

Molekulargewicht

367.24 g/mol

IUPAC-Name

2-[1-(3-bromo-4-methoxyphenyl)ethylamino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H19BrN2O3/c1-11(12-5-6-15(21-2)14(17)8-12)18-10-16(20)19-9-13-4-3-7-22-13/h3-8,11,18H,9-10H2,1-2H3,(H,19,20)

InChI-Schlüssel

DTICZAAXWCWMEK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)OC)Br)NCC(=O)NCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.